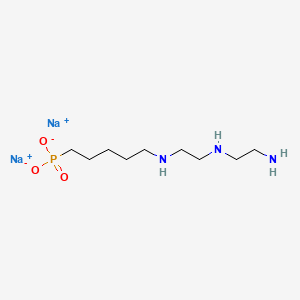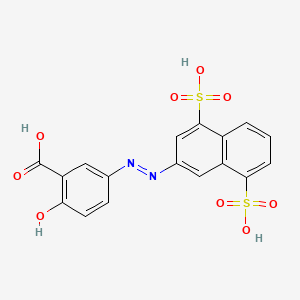
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo, sulfonic, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid typically involves the diazotization of 4,8-disulpho-2-naphthylamine followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The presence of sulfonic and carboxylic acid groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.
科学的研究の応用
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and staining techniques.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid involves its interaction with molecular targets through its functional groups. The azo bond can participate in electron transfer reactions, while the sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions with various substrates. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 4-((4,8-Disulpho-2-naphthyl)azo)benzoic acid
- 3-((4,8-Disulpho-2-naphthyl)azo)phenol
- 2-((4,8-Disulpho-2-naphthyl)azo)aniline
Uniqueness
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
特性
CAS番号 |
84455-34-5 |
|---|---|
分子式 |
C17H12N2O9S2 |
分子量 |
452.4 g/mol |
IUPAC名 |
5-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O9S2/c20-14-5-4-9(6-13(14)17(21)22)18-19-10-7-12-11(16(8-10)30(26,27)28)2-1-3-15(12)29(23,24)25/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28) |
InChIキー |
VKENSDHOFBIEGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


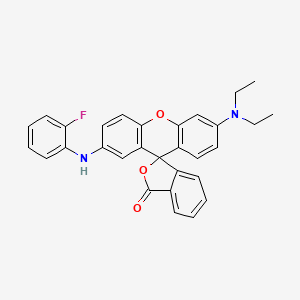
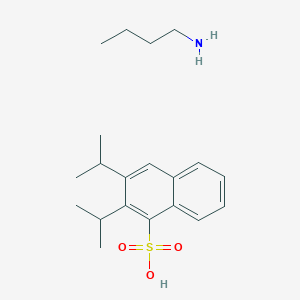

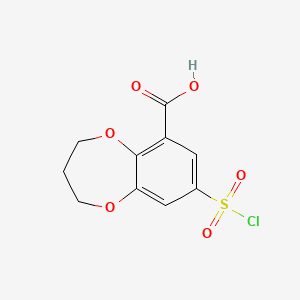



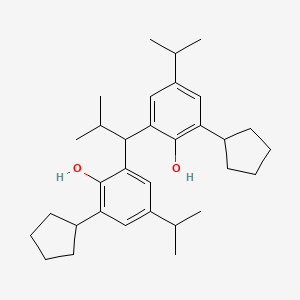


![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
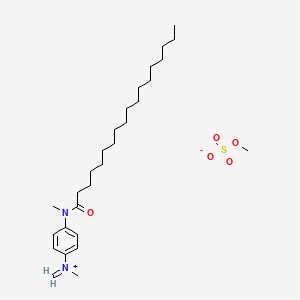
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
